2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one
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Overview
Description
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one typically involves the reaction of propiolates with sulfonyl hydrazides. This process is facilitated by a copper(II)-mediated aerobic oxidative cascade, which promotes the formation of C–C and C–N bonds . The reaction conditions are generally mild, and the protocol is known for its atom economy and functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and scalable catalysts could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonated derivatives.
Reduction: Reduction reactions can modify the chromeno-pyrazole core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Copper(II) salts and oxygen are commonly used for oxidative transformations.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonated derivatives, reduced forms of the chromeno-pyrazole core, and various substituted analogs, each with potentially unique properties and applications .
Scientific Research Applications
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones: These compounds share a similar core structure but differ in their sulfonyl groups.
2,5-Dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones: These analogs have a quinoline moiety instead of the chromeno group.
Uniqueness
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
121694-45-9 |
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Molecular Formula |
C16H9ClN2O2 |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H |
InChI Key |
CMPCOFOXHDRPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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